Mofegiline Hcl (MDL72974A) is a potent and selective enzyme-activated irreversible inhibitor of MAO-B; shows marked selectivity for the B form (IC50 = 680 and 3.6 nM for MAO-A and MAO-B, respectively. IC50 value: 3.6 nM Target: MAO-Bin vitro: MDL72974 inhibits rat brain mitochondrial MAO in a concentration and time-dependent fashion and shows marked selectivity for the B form (IC50 = 680 and 3.6 nM for MAO-A and MAO-B, respectively). is also capable of inhibiting semicarbazide-sensitive amine oxidases (SSAOs) obtained from vascular tissues and sera of different species. The inhibition of SSAO by MDL-72974A was irreversible and time dependent. It was competitive without preincubation of the enzyme with the inhibitor and demonstrated a mixed-type of inhibition when the enzyme was preincubated with the inhibitor. The IC50 values were estimated to be 2 x 10(-9) M, 5 x 10(-9) M, 8 x 10(-8) M and 2 x 10(-8) M for SSAO from dog aorta, rat aorta, bovine aorta and human umbilical artery, respectively. in vivo: After oral administration to rats, the compound shows preferential inhibition of brain MAO-B with ED50 values of 8 and 0.18 mg/kg p.o. for the A and B forms, respectively. Selectivity is retained on repeat dosing. MDL 72,974 did not significantly potentiate the cardiovascular effects of intraduodenually-administered tyramine in anaesthetized rats and had only minor indirect sympathomimatic effects in the pithed rat. Male beagle dogs were given single p.o. (20 mg/kg) and i.v. (5 mg/kg) doses of [14C]-Mofegiline. Total radioactivity excreted in urine and feces over 96 hr was, respectively, 75.5 +/- 3.8 and 6.3 +/- 3.4% of the dose after p.o. and 67.9 +/- 0.5 and 3.9 +/- 2.4% after i.v. administration. Unchanged drug in urine represented 3% of the dose after po and less than 1% after i.v. administration. Mofegiline was thus extensively metabolized in dogs, and urinary excretion was the major route of elimination of metabolites.
Mofegiline hydrochloride
CAS No.: 120635-25-8
Cat. No.: VC0002079
Molecular Formula: C11H14ClF2N
Molecular Weight: 233.68 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 120635-25-8 |
---|---|
Molecular Formula | C11H14ClF2N |
Molecular Weight | 233.68 g/mol |
IUPAC Name | (2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+; |
Standard InChI Key | QUCNNQHLIHGBIA-HCUGZAAXSA-N |
Isomeric SMILES | C1=CC(=CC=C1CC/C(=C\F)/CN)F.Cl |
SMILES | C1=CC(=CC=C1CCC(=CF)CN)F.Cl |
Canonical SMILES | C1=CC(=CC=C1CCC(=CF)CN)F.Cl |
Chemical and Physical Properties
Structural Characteristics
Mofegiline hydrochloride, chemically designated as , features a conjugated allylamine moiety critical for its irreversible binding to MAO-B. The compound’s SMILES notation () highlights its fluorinated aromatic ring and electrophilic α,β-unsaturated ketone group, which facilitates covalent adduct formation with the flavin N(5) atom . X-ray crystallography confirms a covalent bond between the flavin cofactor and the distal carbon of the allylamine chain, accompanied by fluoride elimination during the inhibition process .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 120635-25-8 | |
Molecular Formula | ||
Molecular Weight | 233.69 g/mol | |
Solubility in Water | 30–39 mg/mL | |
Storage Conditions | -20°C (desiccated) |
The solubility discrepancy between sources (30 mg/mL vs. 39 mg/mL) likely stems from variations in experimental conditions, such as temperature or pH .
Pharmacological Profile
Enzyme Inhibition and Selectivity
Mofegiline hydrochloride demonstrates nanomolar potency against MAO-B (IC = 3.6 nM in rat brain mitochondria), with >180-fold selectivity over MAO-A (IC = 680 nM) . This selectivity arises from structural complementarity between mofegiline’s allylamine chain and the MAO-B substrate cavity, as evidenced by crystallographic data . Concurrently, it inhibits VAP-1 (IC = 20 nM), an enzyme implicated in leukocyte trafficking and inflammation, broadening its therapeutic potential .
Mechanism of Action
The inhibition mechanism involves a two-step process:
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Reversible recognition: Mofegiline competitively binds MAO-B with a K of 28 nM .
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Covalent modification: The reduced flavin cofactor (FADH) attacks the electrophilic allylamine carbon, forming an N(5)-flavin adduct and eliminating fluoride (Fig. 1) . This adduct exhibits unique spectral properties ( nm), distinct from traditional flavin adducts .
Pharmacokinetics and Metabolism
Absorption and Elimination
Single-dose studies (up to 48 mg) in humans demonstrate rapid absorption (T ≈ 1 hour) and dose-dependent pharmacokinetics:
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C: Increases disproportionately at higher doses
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AUC: Non-linear relationship with dose
Urinary phenylethylamine excretion increases linearly up to 24 mg/day, reflecting MAO-B inhibition .
Metabolic Stability
No significant hepatic metabolism is observed, with >90% of the compound excreted unchanged in urine . This property minimizes drug-drug interaction risks but necessitates dose adjustments in renal impairment.
Preclinical and Clinical Findings
Animal Studies
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Neuroprotection: 1.25 mg/kg reverses MPTP-induced dopamine depletion in mouse striatum by 70–85% .
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Anti-inflammatory Effects: 5 mg/kg inhibits LPS-induced TNF-α elevation in bronchoalveolar lavage fluid by 60% in transgenic mice overexpressing VAP-1 .
Human Trials
A 28-day trial (24 mg/day) achieved >90% platelet MAO-B inhibition without significant cardiovascular or catecholaminergic effects . The maximum tolerated dose exceeded 24 mg, suggesting a wide therapeutic index .
Therapeutic Applications and Future Directions
Parkinson’s Disease
Mofegiline’s MAO-B inhibition enhances dopaminergic transmission, while its VAP-1 activity may mitigate neuroinflammation—a dual mechanism potentially superior to current MAO-B inhibitors like selegiline .
Inflammatory Disorders
Preclinical data support VAP-1-mediated reductions in leukocyte infiltration and cytokine production, suggesting utility in arthritis or asthma .
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